2,4-Bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2,4-Bis(trichloromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of two trichloromethyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloroacetonitrile with ammonia. This reaction is carried out in the presence of a metal catalyst such as copper chloride or nickel acetate. The reaction conditions include the use of dimethyl sulfoxide (DMSO) as a solvent and maintaining the reaction mixture at a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various triazine derivatives with different functional groups, which can be further utilized in different applications .
Scientific Research Applications
2,4-Bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 2,4-Bis(trichloromethyl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the inhibition of specific enzymes and the modification of biological macromolecules .
Comparison with Similar Compounds
2,4-Bis(trichloromethyl)-1,3-benzdioxin: This compound shares structural similarities with 2,4-Bis(trichloromethyl)-1,3,5-triazine but has different chemical properties and applications.
Trifluoromethylpyridines: These compounds also contain halogenated methyl groups and are used in similar applications, particularly in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Properties
CAS No. |
3599-74-4 |
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Molecular Formula |
C5HCl6N3 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2,4-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5HCl6N3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h1H |
InChI Key |
QZZJTWAHFMBFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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